Hydrolytic Stability: Isopropyl vs. Ethyl/Methyl Esters
Alkaline hydrolysis rate constants for acetate esters in 70% aqueous acetone demonstrate that the isopropyl acetate hydrolyzes more slowly than ethyl or methyl acetates due to greater steric hindrance at the carbonyl carbon. While the absolute rate constants are not available specifically for the thioacetate series, the relative trend—methyl > ethyl > isopropyl in hydrolysis susceptibility—is well-established for oxygen esters and is mechanistically transferable to thioesters given that both proceed via tetrahedral intermediate formation with similar steric sensitivity [1]. For a thioester prodrug strategy, the isopropyl ester is thus predicted to provide a longer hydrolytic half-life than the ethyl or methyl ester, which is advantageous for extended-release or depot formulations.
| Evidence Dimension | Relative alkaline hydrolysis rate (inferred from acetate ester series) |
|---|---|
| Target Compound Data | Isopropyl acetate: k_rel ≈ 0.5–0.7 (relative to methyl acetate = 1.0, based on steric parameter Es) [1] |
| Comparator Or Baseline | Methyl acetate: k_rel = 1.0 (reference); Ethyl acetate: k_rel ≈ 0.8–0.9 [1] |
| Quantified Difference | Isopropyl ester hydrolyzes approximately 1.4–2.0× slower than methyl ester under alkaline conditions |
| Conditions | Alkaline hydrolysis in 70% aqueous acetone at 25°C; rates measured by conductometric method [1] |
Why This Matters
For procurement decisions in prodrug or controlled-release programs, the slower hydrolysis of the isopropyl ester enables prolonged half-life relative to methyl/ethyl congeners, directly impacting dosing frequency and systemic exposure profiles.
- [1] R. W. A. Jones and J. D. R. Thomas. Steric influence of the alkyl component in the alkaline hydrolysis of acetates and propionates. J. Chem. Soc. B, 1966, 661-664. DOI: 10.1039/J29660000661. View Source
